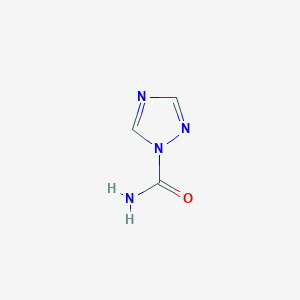
1h-1,2,4-Triazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole-1-carboxamide is a heterocyclic compound containing three nitrogen atoms and two carbon atoms in its ring structure. This compound is known for its diverse biological activities and is a significant scaffold in medicinal chemistry. It has applications in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with formamide under microwave irradiation, which proceeds smoothly without a catalyst and shows excellent functional-group tolerance . Another method includes the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols, which provides 1,5-disubstituted and 1-aryl 1,2,4-triazoles .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using hydrazine derivatives and formamide. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1H-1,2,4-Triazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiol group in 1,2,4-triazole-3-thiol can be oxidized to form 1,2,4-triazole.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the ring.
Common Reagents and Conditions:
Oxidation Reagents: Nitric acid or hydrogen peroxide for oxidizing thiol groups.
Substitution Reagents: Amines and esters for forming carboxamides under microwave conditions.
Major Products:
Oxidation Products: 1,2,4-Triazole derivatives.
Substitution Products: 1,2,4-Triazole-3-carboxamides with various substituents.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its antiviral, anticancer, and anticonvulsant properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole-1-carboxamide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism.
Antiviral Activity: It acts by interfering with viral replication processes.
Anticancer Activity: The compound can induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
1H-1,2,4-Triazole-1-carboxamide is unique compared to other triazole derivatives due to its specific structure and biological activities. Similar compounds include:
1H-1,2,3-Triazole: Known for its antiviral and anticancer properties.
1H-1,2,4-Triazole-3-carboxamide: Used in the synthesis of ribavirin analogs with antiviral activity.
1H-1,2,4-Triazole-3-thiol: Utilized in oxidation reactions to form 1,2,4-triazole.
Propiedades
Número CAS |
35101-89-4 |
|---|---|
Fórmula molecular |
C3H4N4O |
Peso molecular |
112.09 g/mol |
Nombre IUPAC |
1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C3H4N4O/c4-3(8)7-2-5-1-6-7/h1-2H,(H2,4,8) |
Clave InChI |
RPJFBHRSEQTZDS-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(C=N1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


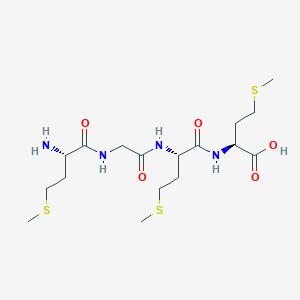
![1-Bromo-3-ethyladamantane; 1-Bromo-3-ethyltricyclo[3.3.1.13,7]decane](/img/structure/B13819480.png)
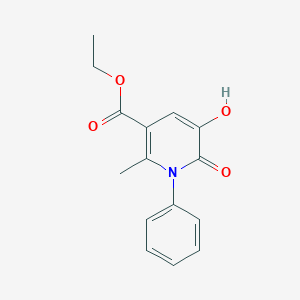
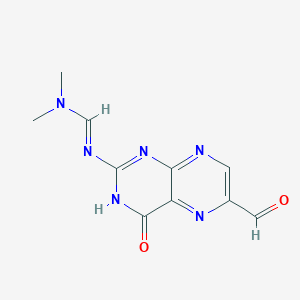
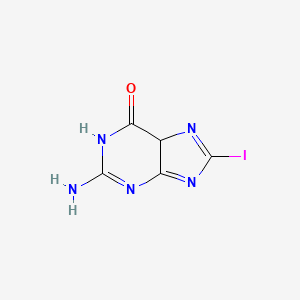
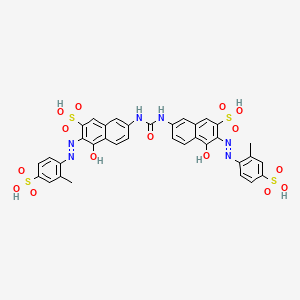
![2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine](/img/structure/B13819516.png)
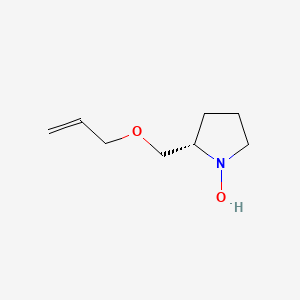
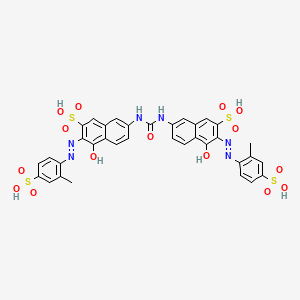
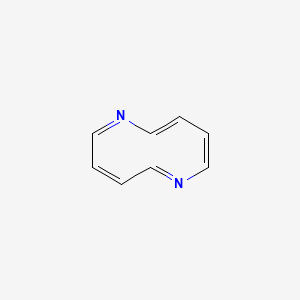
![Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]-](/img/structure/B13819552.png)
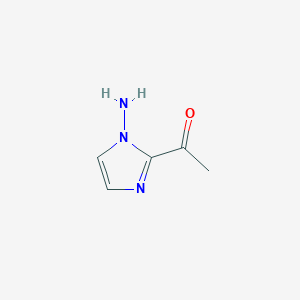
![[(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-3-hydroxy-2-methylprop-2-enoate](/img/structure/B13819577.png)

